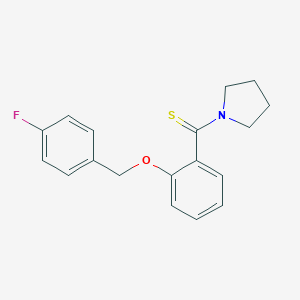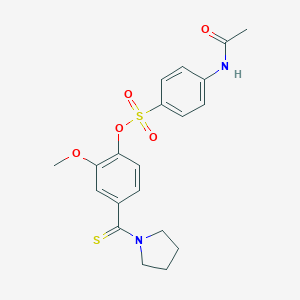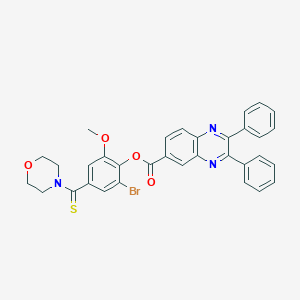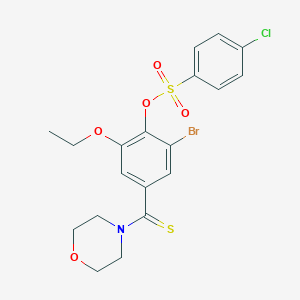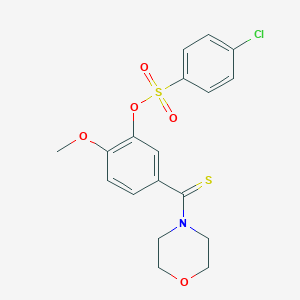![molecular formula C22H18Br2N2O6S B306410 Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306410.png)
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the thiazolidine family and has shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in inflammation and cancer cell growth.
Biochemical and physiological effects:
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has been found to have several biochemical and physiological effects. It can improve insulin sensitivity and glucose uptake in diabetic mice. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has several advantages for lab experiments. It is stable and easy to synthesize, and its mechanism of action is well understood. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research on Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Another direction is to develop more potent and selective analogs of this compound. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity.
合成方法
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate can be synthesized through a multistep process. The first step involves the reaction of 2,6-dibromo-4-nitrophenol with 2-aminothiazolidine-4-carboxylic acid to form a nitro-thiazolidine intermediate. The intermediate is then reduced to form an amine intermediate, which is further reacted with 2,4-thiazolidinedione to form the final product.
科学研究应用
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate has shown potential applications in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been found to improve insulin sensitivity and glucose uptake in diabetic mice.
属性
产品名称 |
Methyl [2,6-dibromo-4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate |
|---|---|
分子式 |
C22H18Br2N2O6S |
分子量 |
598.3 g/mol |
IUPAC 名称 |
methyl 2-[2,6-dibromo-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H18Br2N2O6S/c1-12-3-5-14(6-4-12)25-18(27)10-26-21(29)17(33-22(26)30)9-13-7-15(23)20(16(24)8-13)32-11-19(28)31-2/h3-9H,10-11H2,1-2H3,(H,25,27)/b17-9- |
InChI 键 |
CFMXPXPBFLLTIX-MFOYZWKCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)SC2=O |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC(=O)OC)Br)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



